

Application Note: Validated Analytical Methods for the Quantification of Indinavir Sulfate Ethanolate

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Compound of Interest

Compound Name: *Indinavir Sulfate Ethanolate*

Cat. No.: *B15567020*

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Introduction

Indinavir Sulfate Ethanolate is a potent protease inhibitor widely used in the treatment of HIV infection.[1] Accurate and reliable quantification of Indinavir in bulk drug substances and pharmaceutical dosage forms is critical for ensuring its quality, safety, and efficacy. This document provides detailed application notes and protocols for the validation of analytical methods for the quantification of **Indinavir Sulfate Ethanolate**, adhering to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5] The methods discussed include High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.

Comparative Analysis of Analytical Methods

A variety of analytical methods have been developed and validated for the quantification of Indinavir Sulfate. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput.[1]

Table 1: Comparison of HPLC Methods for Indinavir Sulfate Quantification

Parameter	Method 1	Method 2
Column	Zodiac ODS hypersil C18 (250mm x 4.6mm, 5µm)[1][6] [7]	BDS (250 x 4.6 mm, 5 µ)[8]
Mobile Phase	Phosphate buffer (pH 5.5): Acetonitrile: Methanol (50:30:20 v/v/v)[1][6][7]	0.1% Orthophosphoric acid: Acetonitrile (45:55 v/v)[8]
Flow Rate	1.0 mL/min[1][6][7]	1.0 mL/min[8]
Detection Wavelength	260 nm[1][6][7]	258 nm[8]
Retention Time	~2.96 minutes[7][9]	~2.469 minutes[8]
Linearity Range	48 - 112 µg/mL[7]	20 - 100 µg/mL[8]
Correlation Coefficient (r ²)	0.990[7]	~0.9999[8]
Accuracy (% Recovery)	98.36% - 101.74%[7]	98.0% - 102.0%[8]
Limit of Detection (LOD)	Not explicitly stated	0.24 µg/mL[8]
Limit of Quantitation (LOQ)	Not explicitly stated	0.73 µg/mL[8]

Table 2: HPTLC Method for Indinavir Sulfate Quantification

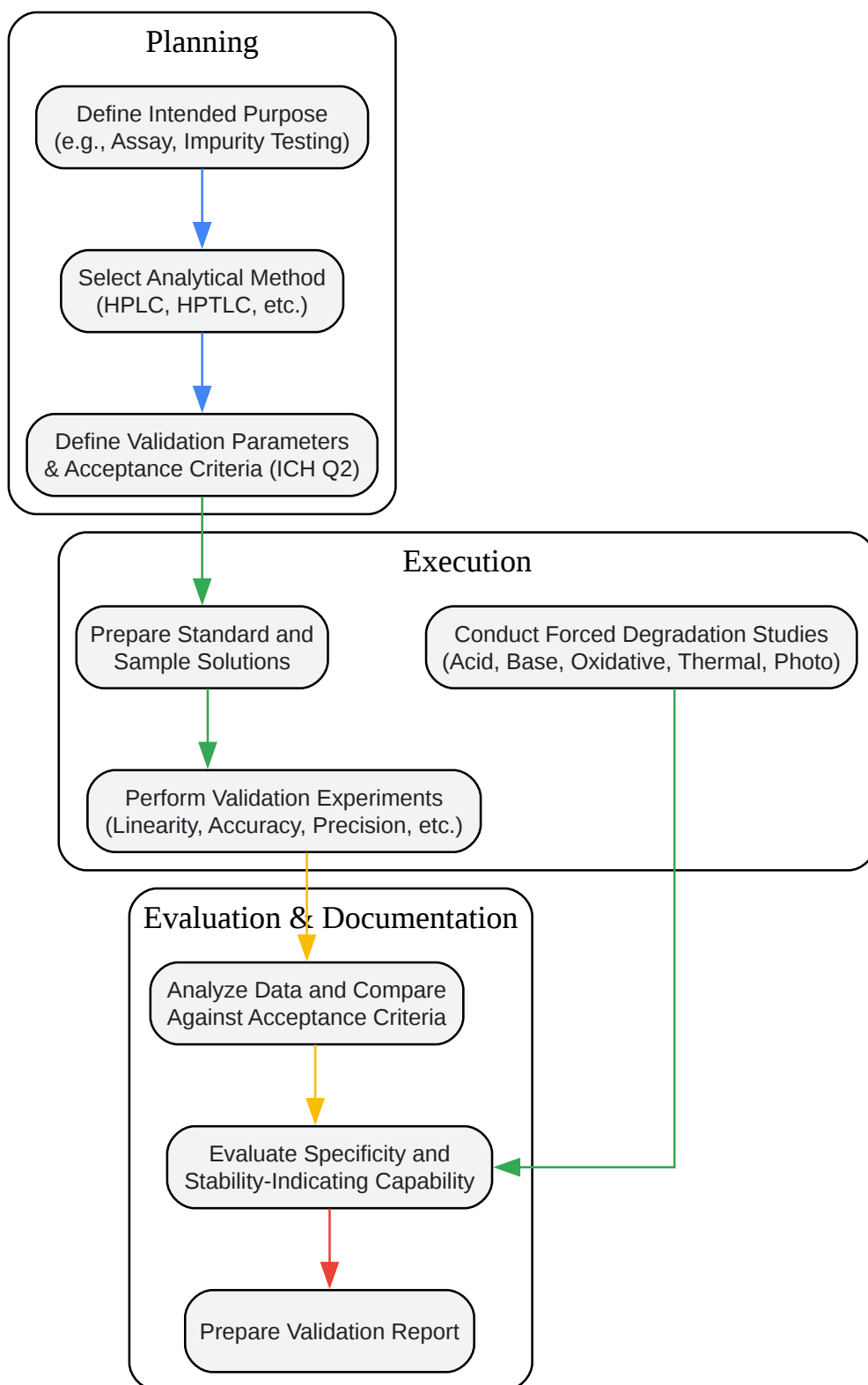
Parameter	Value
Stationary Phase	TLC aluminum plates precoated with silica gel 60F-254[10]
Mobile Phase	Carbon tetrachloride: Chloroform: Methanol: 10% v/v Ammonia (4:4.5:1.5:0.05 v/v/v/v)[10]
Detection	Densitometric analysis at 260 nm[10]
Rf Value	0.43 ± 0.02[10]
Linearity Range	100 - 6000 ng/spot[10]
Correlation Coefficient (r ²)	0.997 ± 0.64[10]
LOD	40 ng/spot[10]
LOQ	120 ng/spot[10]

Table 3: UV-Visible Spectrophotometric Methods for Indinavir Sulfate Quantification

Method	Reagent	λ _{max}
Method A	Chloramine-T and Gallocyanine	540 nm[11]
Method B	Folin-Ciocalteu Reagent	760 nm[11]
Method C	Chloranil	Not specified

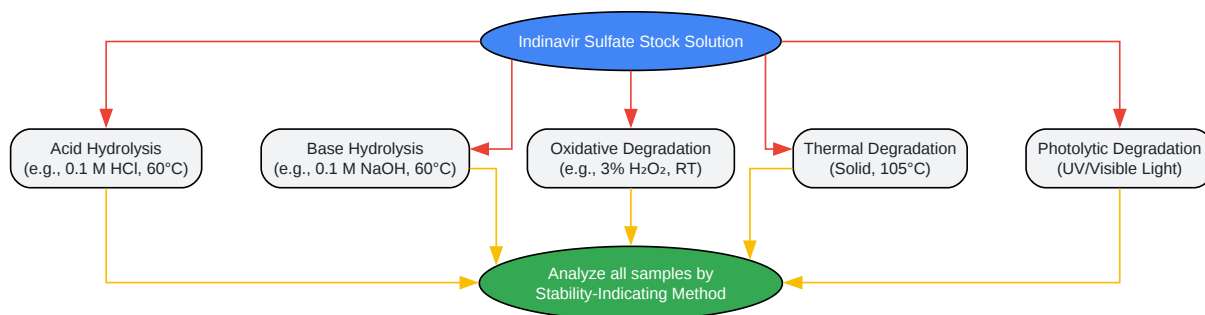
Experimental Workflows

The following diagrams illustrate the typical workflows for analytical method validation and forced degradation studies, which are crucial for establishing the stability-indicating nature of the method.



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Caption: General workflow for analytical method validation.



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Caption: Workflow for forced degradation studies.

Detailed Experimental Protocols

The following protocols are synthesized from established methods and are in accordance with ICH guidelines for analytical method validation.[2][3][4][5][6]

Protocol 1: RP-HPLC Method Validation

1. Instrumentation and Chromatographic Conditions:

- HPLC System: A standard HPLC system with a UV detector.[6]
- Column: Zodiac ODS hypersil C18 (250mm x 4.6mm, 5µm particle size).[6][7]
- Mobile Phase: A filtered and degassed mixture of phosphate buffer (pH 5.5), acetonitrile, and methanol (50:30:20 v/v/v).[6][7]
- Flow Rate: 1.0 mL/min.[6][7]
- Detection Wavelength: 260 nm.[6][7]
- Injection Volume: 10 µL.[6][9]
- Column Temperature: Ambient.[6]

2. Preparation of Solutions:

- **Standard Stock Solution (400 µg/mL):** Accurately weigh 40 mg of **Indinavir Sulfate Ethanolate** reference standard and transfer to a 100 mL volumetric flask.^{[7][9]} Dissolve in and dilute to volume with the mobile phase.
- **Working Standard Solutions:** Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 48-112 µg/mL).^[7]
- **Sample Solution:** For capsule dosage forms, accurately weigh the contents of not fewer than 20 capsules to determine the average weight.^[9] Take a quantity of powder equivalent to 60 mg of Indinavir and dissolve it in 100 mL of the mobile phase.^{[1][7]} Filter and further dilute to a concentration within the calibration range.

3. Validation Procedures:

- **System Suitability:** Inject the standard solution five times and evaluate parameters such as theoretical plates, tailing factor, and %RSD of peak areas.
- **Specificity:** Analyze blank, placebo, standard, and sample solutions. Conduct forced degradation studies by exposing the drug to acid, base, oxidative, thermal, and photolytic stress.^{[9][10][12]} The method should be able to resolve the Indinavir peak from any degradation products.^[13]
- **Linearity:** Inject the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
- **Accuracy (% Recovery):** Perform recovery studies by spiking a known amount of standard drug into the placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration). Calculate the percentage recovery.
- **Precision:**
 - **Repeatability (Intra-day Precision):** Analyze six replicate samples of the same concentration on the same day and calculate the %RSD.

- Intermediate Precision (Inter-day Precision): Repeat the analysis on different days, with different analysts or on different equipment, and calculate the %RSD.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve ($LOD = 3.3 * \sigma/S$; $LOQ = 10 * \sigma/S$).
- Robustness: Intentionally vary chromatographic parameters such as mobile phase composition ($\pm 2\%$), pH (± 0.2 units), flow rate (± 0.1 mL/min), and detection wavelength (± 2 nm).[9] Evaluate the effect on the results.

Protocol 2: HPTLC Method Validation

1. Instrumentation and Chromatographic Conditions:

- Stationary Phase: TLC aluminum plates precoated with silica gel 60F-254.[10]
- Mobile Phase: Carbon tetrachloride: Chloroform: Methanol: 10% v/v Ammonia (4:4.5:1.5:0.05 v/v/v/v).[10]
- Application: Apply the standard and sample solutions as bands using a suitable applicator.
- Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
- Detection: Densitometric scanning at 260 nm.[10]

2. Validation Procedures:

- Follow similar validation procedures as outlined for the HPLC method, adapting them for the HPTLC technique (e.g., applying different amounts for linearity, analyzing spiked samples for accuracy). The linearity range for this method has been reported as 100-6000 ng/spot.[10]

Conclusion

The presented HPLC and HPTLC methods are demonstrated to be simple, accurate, precise, and specific for the quantification of **Indinavir Sulfate Ethanolate**. The stability-indicating nature of these methods, confirmed through forced degradation studies, makes them suitable for routine quality control and stability testing of bulk drug and pharmaceutical formulations.

The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of pharmaceutical analysis.

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